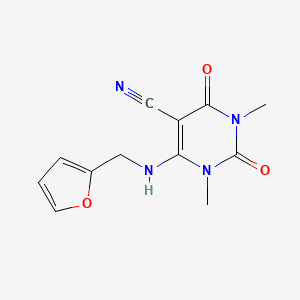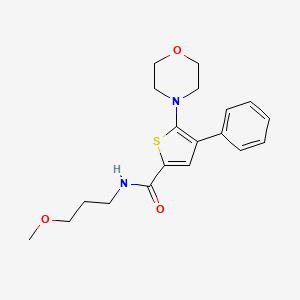![molecular formula C16H20N4O2S B7546205 N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)
N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide is a compound that has shown promising results in scientific research. This compound is commonly referred to as CPI-455 and is a potent inhibitor of histone demethylase KDM5. The inhibition of KDM5 has been linked to the potential treatment of various diseases, including cancer.
Mécanisme D'action
CPI-455 works by inhibiting the activity of KDM5, a histone demethylase enzyme that is involved in the epigenetic regulation of gene expression. KDM5 is overexpressed in various types of cancer, and its inhibition has been linked to the suppression of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPI-455 are largely attributed to its inhibition of KDM5. By inhibiting KDM5, CPI-455 can alter the epigenetic landscape of cancer cells, leading to changes in gene expression that can suppress tumor growth and induce cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPI-455 for lab experiments is its potency as a KDM5 inhibitor. This makes it an effective tool for studying the role of KDM5 in various biological processes. However, one limitation of CPI-455 is its specificity for KDM5. This means that it may not be effective for studying other histone demethylase enzymes.
Orientations Futures
There are several future directions for the study of CPI-455. One potential direction is the development of more potent and selective KDM5 inhibitors. Another direction is the investigation of the use of CPI-455 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPI-455 and its potential use in the treatment of other diseases beyond cancer.
In conclusion, N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide, also known as CPI-455, is a promising compound for the treatment of cancer. Its inhibition of KDM5 has been linked to the suppression of tumor growth and the induction of cell death. While there are advantages and limitations to its use in lab experiments, there are several future directions for its study, including the development of more potent and selective KDM5 inhibitors and investigation of its use in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of CPI-455 involves a series of chemical reactions. The starting materials for the synthesis are imidazole, 4-isobutylacetophenone, and cysteamine hydrochloride. The reaction involves the formation of an imidazole intermediate, which is then reacted with cysteamine hydrochloride to form the final product, N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide.
Applications De Recherche Scientifique
CPI-455 has been extensively studied for its potential use in cancer treatment. The inhibition of KDM5 has been linked to the suppression of cancer cell growth and the induction of cell death. CPI-455 has shown promising results in preclinical studies, demonstrating its ability to inhibit KDM5 and suppress tumor growth in various cancer models.
Propriétés
IUPAC Name |
N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11(2)12-3-5-13(6-4-12)20-9-8-18-16(20)23-10-7-14(21)19-15(17)22/h3-6,8-9,11H,7,10H2,1-2H3,(H3,17,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQAVXABNKXNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CN=C2SCCC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)

![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)

![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)
